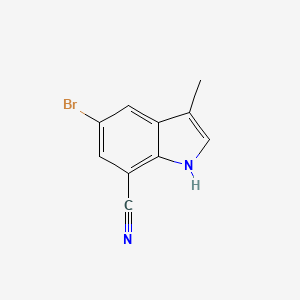
5-bromo-3-methyl-1H-indole-7-carbonitrile
概要
説明
5-Bromo-3-methyl-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
準備方法
The synthesis of 5-bromo-3-methyl-1H-indole-7-carbonitrile involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity.
化学反応の分析
5-Bromo-3-methyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
科学的研究の応用
5-Bromo-3-methyl-1H-indole-7-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-bromo-3-methyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
5-Bromo-3-methyl-1H-indole-7-carbonitrile can be compared with other indole derivatives such as:
5-Bromoindole: Similar in structure but lacks the methyl and carbonitrile groups.
3-Methylindole: Lacks the bromine and carbonitrile groups.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of a carbonitrile group
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
生物活性
5-Bromo-3-methyl-1H-indole-7-carbonitrile is a compound belonging to the indole family, which is characterized by its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various studies.
Overview of the Compound
This compound has the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol. The presence of bromine and cyano groups contributes to its unique biological properties, making it a subject of interest in pharmacological research.
Target Interactions
Indole derivatives, including this compound, are known to interact with various biological targets, including receptors and enzymes. The compound has been shown to bind with high affinity to multiple receptors, influencing several biochemical pathways.
Biochemical Pathways
The compound's biological activities can be attributed to its ability to influence key cellular processes:
- Cell Proliferation : It has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Gene Expression : The compound affects gene expression patterns that are crucial for cellular metabolism and function.
Biological Activities
This compound exhibits a range of biological activities:
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of this compound:
Synthesis and Preparation
The synthesis of this compound typically involves several steps, including:
- Starting Materials : The reaction usually begins with indole derivatives.
- Reagents : Common reagents include cyclohexanone and phenylhydrazine hydrochloride under acidic conditions.
- Methodology : Fischer indole synthesis is often employed to construct the indole ring system effectively.
特性
IUPAC Name |
5-bromo-3-methyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-6-5-13-10-7(4-12)2-8(11)3-9(6)10/h2-3,5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQSKDTKMRIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=C(C=C12)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















